1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone
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Overview
Description
1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone is a complex organic compound featuring a seven-membered azepane ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone typically involves multistep organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of azepane derivatives through [1,7]-electrocyclization reactions . These reactions often require specific catalysts and reagents to facilitate the formation of the azepane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group into alcohols or amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research explores its use in developing new pharmaceuticals, particularly in targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies using computational methods like Density Functional Theory (DFT) provide insights into the reaction pathways and molecular interactions .
Comparison with Similar Compounds
Azepines: Compounds with a seven-membered nitrogen-containing ring.
Benzodiazepines: Known for their psychoactive properties.
Oxazepines and Thiazepines: Contain oxygen or sulfur atoms in the ring, respectively.
Uniqueness: 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone stands out due to its unique combination of azepane and pyrrole rings, offering distinct chemical and biological properties. Its structural features enable specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)11-8-12(14-9-11)13(17)15-6-4-2-3-5-7-15/h8-9,14H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBRXRYFTHTRPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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